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Compound of Interest

Compound Name: 4-(1,4-Diazepan-1-yl)oxolan-3-ol

Cat. No.: B2798015 Get Quote

A comprehensive guide for researchers and drug development professionals on the structure-

activity relationships (SAR) of compounds containing the 1,4-diazepane moiety. This guide

synthesizes findings from various studies to inform the design of novel therapeutic agents.

The 1,4-diazepane ring is a privileged scaffold in medicinal chemistry, appearing in a diverse

range of biologically active compounds. Its conformational flexibility and ability to present

substituents in distinct spatial orientations make it an attractive core for designing ligands that

can interact with various biological targets. This guide provides a comparative analysis of the

structure-activity relationships of 1,4-diazepane analogs, drawing from studies on their

application as anticancer, 5-HT6 receptor antagonist, and other therapeutic agents.

Quantitative Structure-Activity Relationship Data
The following tables summarize the biological activities of various 1,4-diazepane derivatives,

highlighting the impact of structural modifications on their potency.

Table 1: Anticancer Activity of 7-(1,4-Diazepan-1-yl)-substituted[1][2]oxazolo[4,5-d]pyrimidines
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Compound
ID

R1 R2 GI50 (µM) TGI (µM) LC50 (µM)

1a Phenyl
4-

Methylphenyl
0.9 - 1.9 2.1 - 3.6 5.9 - 7.4

1b
4-

Methylphenyl
Phenyl 0.9 - 1.9 2.1 - 3.6 5.9 - 7.4

Data extracted from a study on the anticancer evaluation of novel[1][2]oxazolo[4,5-d]pyrimidine

derivatives against a panel of 60 cancer cell lines.[3] The results indicate that the position of the

methylphenyl and phenyl groups on the oxazolopyrimidine core does not significantly alter the

potent growth inhibitory, cytostatic, and cytotoxic activities.[3]

Table 2: 5-HT6 Receptor Antagonist Activity of 3-(1,4-Diazepanyl)-methyl-phenyl-

sulphonamides

Compound ID R Group on Diazepane % Inhibition at 1 µM

10a H 78

10b Methyl 82

10c Ethyl 75

10d Propyl 71

10e Isopropyl 68

10f Butyl 85

Data from a study on the design and synthesis of potent 5-HT6 antagonists for cognitive

disorders.[1] The substitution on the nitrogen atom of the 1,4-diazepane ring influences the

inhibitory activity against the 5-HT6 receptor. A butyl substitution (10f) showed the highest

inhibition, suggesting that a lipophilic alkyl chain of a certain length enhances binding affinity.

Experimental Protocols
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A detailed understanding of the experimental methodologies is crucial for interpreting the SAR

data.

In Vitro Anticancer Screening

The anticancer activity of the 7-(1,4-diazepan)-substituted[1][2]oxazolo[4,5-d]pyrimidines was

evaluated by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines.

[3]

Initial Single-Dose Screening: Compounds were tested at a single high dose (10 µM).

Five-Dose Assay: Compounds showing significant activity were selected for a five-dose

assay to determine the GI50 (concentration for 50% growth inhibition), TGI (concentration for

total growth inhibition), and LC50 (concentration for 50% cell killing) values.

5-HT6 Receptor Binding Assay

The affinity of the 3-(1,4-diazepanyl)-methyl-phenyl-sulphonamides for the human 5-HT6

receptor was determined using a radioligand binding assay.

Source: Recombinant human 5-HT6 receptors expressed in HeLa cells.

Radioligand: [³H]-LSD.

Procedure: Cell membranes were incubated with the radioligand and varying concentrations

of the test compounds. Non-specific binding was determined in the presence of a high

concentration of a known 5-HT6 antagonist.

Detection: The amount of bound radioactivity was measured by liquid scintillation counting.

Visualizing Structure-Activity Relationships and
Workflows
General SAR Observations for 1,4-Diazepane Analogs

The following diagram illustrates the key structural features of 1,4-diazepane analogs and the

general impact of substitutions on their biological activity, based on the reviewed literature.
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Caption: Key structural modification points on the 1,4-diazepane scaffold and their general

influence on biological activity.

Experimental Workflow for Anticancer Drug Screening

This diagram outlines the typical workflow for evaluating the anticancer potential of novel

chemical entities, as described in the referenced literature.[3]
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Caption: A generalized workflow for the screening and evaluation of novel anticancer

compounds.

Conclusion
The 1,4-diazepane moiety is a versatile scaffold that can be functionalized to target a wide

array of biological receptors and enzymes. The structure-activity relationship studies

summarized here indicate that modifications to the substituents on the diazepane nitrogen

atoms and the nature of the larger molecular framework to which it is attached are key
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determinants of biological activity and potency. For instance, in the case of 5-HT6 receptor

antagonists, lipophilic alkyl substitutions on the diazepane nitrogen can enhance activity.[1] In

the context of anticancer agents, the diazepane ring serves as a crucial component of a larger

heterocyclic system, with the overall molecular architecture dictating the cytotoxic and

cytostatic effects.[3] Future drug design efforts can leverage these insights to develop novel

and more potent therapeutic agents based on the 1,4-diazepane core.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-
Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders
[openpharmaceuticalsciencesjournal.com]

2. jyoungpharm.org [jyoungpharm.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Comparative Analysis of Structure-Activity
Relationships in 1,4-Diazepane Analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2798015#structure-activity-relationship-sar-of-4-1-4-
diazepan-1-yl-oxolan-3-ol-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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